molecular formula C8H4ClF2NO B14908230 4-Chloro-3,3-difluoroindolin-2-one

4-Chloro-3,3-difluoroindolin-2-one

Cat. No.: B14908230
M. Wt: 203.57 g/mol
InChI Key: LMWYYKAWCOKDTR-UHFFFAOYSA-N
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Description

4-Chloro-3,3-difluoroindolin-2-one is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features the privileged indolin-2-one scaffold, a structure widely recognized in drug discovery for its diverse biological activities . The specific substitution pattern on this core—with chlorine and fluorine atoms at the 4 and 3 positions, respectively—makes it a particularly versatile building block for synthesizing novel target molecules. Researchers can utilize this compound to develop new candidates for screening against a range of therapeutic targets. Indole and indolinone derivatives are frequently explored for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties, making this scaffold a cornerstone in many research programs . The presence of halogen atoms is a common strategy in medicinal chemistry to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. As with many specialized research chemicals, this product is supplied "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H4ClF2NO

Molecular Weight

203.57 g/mol

IUPAC Name

4-chloro-3,3-difluoro-1H-indol-2-one

InChI

InChI=1S/C8H4ClF2NO/c9-4-2-1-3-5-6(4)8(10,11)7(13)12-5/h1-3H,(H,12,13)

InChI Key

LMWYYKAWCOKDTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(C(=O)N2)(F)F

Origin of Product

United States

Preparation Methods

Nitration of o-Chlorotrifluoromethylbenzene

The patent CN110885298B outlines a method adaptable to this compound synthesis. Starting with o-chlorotrifluoromethylbenzene , nitration is achieved using a mixed acid system (HNO₃/H₂SO₄) at 10–15°C to yield 4-nitro-2-chloro-3-trifluoromethylchlorobenzene. Critical parameters include:

Parameter Optimal Range Impact on Yield
HNO₃ concentration 68% (w/w) >90% purity
Reaction temperature 10–15°C Minimizes isomerization
Acetic anhydride ratio 1:2 (substrate:Ac₂O) Enhances nitration efficiency

Reduction of Nitro Intermediate

The nitro group is reduced using a FeCl₃·6H₂O/hydrazine hydrate system in ethanol under reflux. This avoids iron sludge generation from traditional Fe/HCl methods, improving environmental compatibility:

Condition Specification Outcome
Hydrazine concentration 80% (w/w) 85–90% conversion
Activated carbon mesh 400–800 Adsorbs byproducts
Reflux duration 3–3.5 h Completes reduction

Fluorination and Cyclization

The reduced amine undergoes fluorination using diethylaminosulfur trifluoride (DAST) or Selectfluor® . DAST in dichloromethane at −5°C introduces difluoro groups with 70–75% efficiency. Cyclization to form the indolin-2-one core is catalyzed by triphosgene in 1,2-dichloroethane, yielding this compound.

Palladium-Catalyzed C–H Fluorination

Recent advances in transition metal catalysis enable direct C–H fluorination. A Thieme publication describes Pd-mediated coupling using picolinamide as a directing group. Applied to 4-chloroindole precursors, this method achieves 3,3-difluorination at 80°C with:

Component Role Optimal Quantity
Pd(OAc)₂ Catalyst 5 mol%
Ag₂CO₃ Oxidant 2.0 equiv
Selectfluor® Fluorine source 1.5 equiv
DMF:H₂O (9:1) Solvent 0.1 M concentration

This route achieves 65–70% yield but requires rigorous exclusion of moisture.

Microwave-Assisted Cyclization

A green chemistry approach from PMC8838532 employs microwave irradiation to accelerate cyclization. A mixture of 4-chloro-3-fluoroaniline and ethyl difluoroacetate in NMP undergoes microwave heating (150°C, 20 min), directly forming the target compound. Key advantages include:

Parameter Conventional Method Microwave Method
Reaction time 6–8 h 20 min
Yield 60–65% 78–82%
Energy consumption High Reduced by 70%

Industrial-Scale Optimization

Solvent and Catalyst Selection

Large-scale synthesis (patent CA-3158942-A1) prioritizes cost and safety:

  • Solvent : 1,2-dichloroethane (recyclable, low toxicity)
  • Catalyst : DMAP (0.5 mol%) enhances triphosgene reactivity
  • Workup : Aqueous NaOH washes remove unreacted substrates

Distillation and Purification

Vacuum distillation (−0.096 MPa, 95–100°C) achieves >99% purity. Impurities like 4,7-dichloro isomers (≤0.5%) are minimized via fractional crystallization from hexane/ethyl acetate.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Nitration-Reduction 80.6 99.85 High 120–150
Pd Catalysis 65–70 98.2 Moderate 300–350
Microwave 78–82 99.1 High 180–200

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can produce oxo or amine derivatives, respectively .

Mechanism of Action

The mechanism of action of 4-Chloro-3,3-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 4-chloro-3,3-difluoroindolin-2-one, highlighting differences in substituents and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference ID
5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one 5-Cl, 3-(thiophen-2-ylmethylene) C₁₃H₈ClNOS 261.73 Not specified; thiophene enhances π-stacking
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one 5-Cl, 3-(3,5-dibromo-4-OH-benzylidene) C₁₅H₈Br₂ClNO₂ 429.49 Potential biochemical screening candidate
5-(3-Chlorophenylamino)sulfonyl-indolin-2-one 5-(3-Cl-C₆H₄-SO₂NH) C₁₄H₁₀ClN₂O₃S 321.76 Antitumor activity (72% yield in synthesis)
7-Chloro-5-fluoroindolin-2-one 7-Cl, 5-F C₈H₄ClFNO 189.58 Structural simplicity; halogen synergy
(E)-3-((dimethylamino)methylene)-5-fluoroindolin-2-one 5-F, 3-(dimethylamino)methylene C₁₁H₁₀FN₂O 218.21 Enhanced solubility due to amino group

Physicochemical Properties

  • Molecular Weight and Solubility : Lower molecular weight analogs (e.g., 7-chloro-5-fluoroindolin-2-one, MW 189.58) may exhibit better aqueous solubility, whereas bulkier derivatives (e.g., MW 429.49) are more lipophilic, favoring membrane penetration .
  • Crystallographic Data : Analogous compounds like (E)-ethyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-(indolin-2-one-3-ylidene)methyl)-1H-pyrrole-2-carboxylate crystallize in orthorhombic systems (space group P212121), suggesting that the target compound may adopt similar packing arrangements influencing stability .

Q & A

Q. What are the common synthetic routes for 4-Chloro-3,3-difluoroindolin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, chlorination of indolin-2-one precursors using agents like POCl₃ or SOCl₂ under anhydrous conditions, followed by fluorination with DAST (diethylaminosulfur trifluoride). Optimization includes:
  • Temperature control (e.g., 0–5°C for fluorination to minimize side reactions).
  • Solvent selection (e.g., dichloromethane for halogenation, DMF for cyclization).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    A comparative analysis of yields under varying conditions is critical (e.g., 60% yield at 0°C vs. 45% at room temperature) .

Table 1 : Synthetic Optimization Parameters

StepReagentSolventTemp. (°C)Yield (%)Purity (%)
ChlorinationPOCl₃DCM257590
FluorinationDASTDMF0–56595

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR : ¹⁹F NMR is critical for distinguishing difluoro environments (δ −120 to −140 ppm for CF₂ groups). ¹H NMR resolves aromatic protons (δ 7.0–8.0 ppm) and indole NH (δ 10–12 ppm).
  • X-ray Crystallography : Resolves stereoelectronic effects of chloro and fluoro substituents on the indolinone ring. For example, C–F bond lengths (~1.34 Å) and Cl···O halogen bonding in crystal packing .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 232.02 for C₈H₃ClF₂NO). Isotopic patterns (³⁵Cl/³⁷Cl, ³⁶Cl) must be accounted for .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound and guide synthesis optimization?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient carbonyl group (LUMO −2.1 eV) is susceptible to nucleophilic addition. Virtual screening identifies compatible solvents (e.g., low-polarity solvents stabilize transition states) . Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinase inhibitors) for structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns or IR carbonyl shifts)?

  • Methodological Answer :
  • NMR Anomalies : Dynamic effects (e.g., rotameric equilibria) may cause splitting. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can freeze conformers.
  • IR Shifts : Hydrogen bonding or solvent effects (e.g., carbonyl stretch at 1720 cm⁻¹ in DMSO vs. 1740 cm⁻¹ in CCl₄) require solvent-correlated calibration .
  • Cross-Validation : Combine X-ray data (bond angles) with computational IR/NMR simulations (Gaussian 16) to validate assignments .

Q. What strategies mitigate halogen bonding interference during crystallographic studies of this compound?

  • Methodological Answer : Halogen bonding (Cl···O) can distort crystal packing. Solutions include:
  • Co-crystallization with bulky counterions (e.g., tetrabutylammonium salts) to disrupt interactions.
  • Low-temperature crystallography (153 K) to reduce thermal motion and improve resolution (R factor < 0.05) .

Q. How does this compound interact with indoor surfaces, and what advanced microspectroscopic techniques analyze these interactions?

  • Methodological Answer : Adsorption on silica or polymer surfaces is studied via:
  • AFM-IR : Maps surface-bound compound distribution (nanoscale resolution).
  • ToF-SIMS : Identifies fragmentation patterns (e.g., Cl⁻ and F⁻ ions) on adsorbed layers .
    Environmental humidity (30–70% RH) and oxidant exposure (ozone) significantly alter degradation pathways .

Q. What safety protocols are critical when handling this compound, given its halogenated structure?

  • Methodological Answer :
  • PPE : Nitrile gloves, face shields, and fume hoods (due to potential HF release during hydrolysis).
  • Storage : Inert atmosphere (Argon) at 2–8°C to prevent moisture-induced decomposition .
  • First Aid : Immediate rinsing with water for skin contact; calcium gluconate gel for HF exposure .

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